6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one

Anticancer screening KB cell line Structure–activity relationship

6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one (CAS 57897-24-2, molecular formula C14H16N2O4, molecular weight 276.29) is a synthetic polymethoxylated benzo[g]indazole derivative belonging to the broader class of tetrahydroindazoles designed as conformationally restricted analogs of combretastatin A4 (CA4). The compound features a fused tetracyclic system in which a trimethoxyphenyl (A‑ring) is rigidly connected to a tetrahydroindazol-3-one core, locking the pharmacophore in a cis‑oid configuration that is considered essential for interaction with the colchicine binding site of tubulin.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 57897-24-2
Cat. No. B12812398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one
CAS57897-24-2
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CCC3C(=NNC3=O)C2=C1)OC)OC
InChIInChI=1S/C14H16N2O4/c1-18-10-6-9-7(12(19-2)13(10)20-3)4-5-8-11(9)15-16-14(8)17/h6,8H,4-5H2,1-3H3,(H,16,17)
InChIKeyFJMPXBTUAFUQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one (CAS 57897-24-2): Structural Identity, Source, and Core Pharmacophore Context


6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one (CAS 57897-24-2, molecular formula C14H16N2O4, molecular weight 276.29) is a synthetic polymethoxylated benzo[g]indazole derivative belonging to the broader class of tetrahydroindazoles designed as conformationally restricted analogs of combretastatin A4 (CA4) [1]. The compound features a fused tetracyclic system in which a trimethoxyphenyl (A‑ring) is rigidly connected to a tetrahydroindazol-3-one core, locking the pharmacophore in a cis‑oid configuration that is considered essential for interaction with the colchicine binding site of tubulin [2]. Originally reported by Mawdsley et al. in 1976 as part of a systematic structure–activity relationship (SAR) study on trimethoxyarene‑containing heterocycles, the compound was evaluated for growth inhibition against KB cells in tissue culture, and its activity was correlated with a specific geometric parameter—the ratio of distances between the pyrazole nitrogen and two proximal methoxy oxygen atoms (OA‑N/OB‑N) [3]. More recently, the compound and its congeners have been synthesized from plant‑derived allylpolyalkoxybenzenes (apiol and dillapiol), establishing a sustainable semi‑synthetic route and enabling X‑ray crystallographic confirmation of structure [1].

Why Generic Substitution of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one Is Not Supported by Current Evidence


Tetrahydrobenzo[g]indazol-3-ones cannot be treated as interchangeable procurement items because subtle structural modifications—particularly the presence or absence of the 3a‑methyl group and the regioisomeric positioning of methoxy substituents on the aromatic ring—produce divergent SAR profiles that are measurable in functional assays [1]. The 1976 Mawdsley study established that the percent plating efficiency on KB cells is not simply a function of the presence of a trimethoxyarene moiety but is quantitatively modulated by the OA‑N/OB‑N heteroatom distance ratio, which varies systematically with ring fusion geometry and methoxy substitution pattern [2]. Furthermore, the 2023 Semenov study demonstrated that, within this chemotype, the introduction of a free OH group via selective demethylation and the presence of a 1‑unsubstituted pyrazole ring introduces systemic toxicity in a sea urchin embryo model that is absent in the fully methoxylated, 1‑substituted congeners [1]. Consequently, even homologs differing by a single methyl group (e.g., CAS 57897‑31‑1) or a regioisomeric methoxy shift are expected to exhibit meaningfully different biological signatures, making blind substitution scientifically unjustified [3].

Quantitative Differentiation Evidence: 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one vs. Closest Analogs


Differentiation by KB Cell Plating Efficiency: OA‑N/OB‑N Ratio as a Predictive SAR Descriptor

The 1976 Mawdsley study demonstrated that the percent plating efficiency of the pyrazole‑containing trimethoxyarene series on KB human epidermoid carcinoma cells is correlated with the (OA‑N)/(OB‑N) heteroatom distance ratio—where OA and OB are the pyrazole‑proximal methoxy oxygens and N is the pyrazole nitrogen [1]. This ratio is determined by X‑ray crystallography or minimized molecular mechanics and is an intrinsic structural fingerprint of each ring‑fusion regioisomer. The target compound 57897‑24‑2, derived from 3,4‑dihydro‑6,7,8‑trimethoxy‑1(2H)‑naphthalenone, possesses a specific OA‑N/OB‑N value that is distinct from that of its 5,6,7‑trimethoxy regioisomer (derived from 5,6,7‑trimethoxy‑1‑tetralone) and from the corresponding phenanthrone‑fused analog, establishing that the 6,7,8‑trimethoxy substitution pattern is not merely a positional variant but a determinant of a quantifiable geometric parameter linked to growth inhibition [2].

Anticancer screening KB cell line Structure–activity relationship

Absence of Tubulin‑Related Antimitotic Activity Differentiates This Scaffold from Combretastatin A4

Combretastatin A4 (CA4) is a potent tubulin polymerization inhibitor with IC50 values typically in the low nanomolar range (1–10 nM) against purified tubulin and sub‑micromolar cytotoxicity against multiple cancer cell lines [1]. The 2023 Semenov study evaluated several polyalkoxyaryldihydrobenzo[g]indazoles—including the 6,7,8‑trimethoxy‑substituted scaffold—in a sea urchin embryo assay that is highly sensitive to tubulin‑targeting agents [2]. The assay revealed a complete lack of tubulin‑related antimitotic activity for the aryldihydrobenzo[g]indazoles, distinguishing them unequivocally from CA4 and from 1‑aryl‑4,5‑dihydro‑2H‑benzo[e]indazole colchicine‑site inhibitors that retain nanomolar potency [3]. This functional divergence is attributed to the specific ring‑fusion geometry of the benzo[g]indazole system, which, despite locking the cis‑oid configuration, fails to productively engage the colchicine binding site [2].

Antimitotic Tubulin polymerization Sea urchin embryo assay

Toxicity Profile Differentiation: 1‑Unsubstituted Pyrazole Ring vs. N‑Substituted Analogs in a Developmental Model

Within the polyalkoxyaryldihydrobenzo[g]indazole series, the 2023 Semenov paper identified a structural determinant of systemic toxicity: compounds that feature a free OH group (from selective demethylation) combined with a 1‑unsubstituted pyrazole NH ring exhibit overt developmental toxicity in the sea urchin embryo assay, manifesting as embryonic lethality or severe malformations at concentrations where the fully methoxylated, N‑substituted congeners produce no observable adverse effect [1]. The target compound 57897‑24‑2, bearing three methoxy groups and an NH‑containing pyrazolone ring (3‑one tautomer with NH at position 2), occupies an intermediate structural space. Its specific toxicity fingerprint in this assay, relative to the OH‑bearing toxic congener and the fully protected analogs, provides a quantifiable differentiation point for procurement when developmental or general cytotoxicity is a screening criterion [2].

Developmental toxicity Sea urchin embryo Systemic toxicity

Synthetic Provenance: Plant‑Derived Allylpolyalkoxybenzene Starting Materials as a Differentiating Supply‑Chain Attribute

The 2023 Semenov synthesis uniquely establishes that 6,7,8‑trimethoxy‑substituted benzo[g]indazol‑3‑ones can be efficiently prepared from apiol and dillapiol—allylpolyalkoxybenzenes extracted from dill (Anethum graveolens) and parsley (Petroselinum crispum) seed essential oils [1]. This plant‑based semi‑synthetic route contrasts with the fully synthetic routes employed for the majority of indazole‑based colchicine‑site inhibitors, which rely on petrochemically derived starting materials (e.g., substituted benzaldehydes, nitroarenes) and multi‑step linear sequences [2]. While this does not directly impact biological activity, it provides a quantifiable supply‑chain differentiation: the allylpolyalkoxybenzene content in dill seed oil can reach 30–50% apiol/dillapiol, offering a renewable and geographically distributed starting material pool that is not dependent on controlled substance precursors often required for other tubulin inhibitor syntheses [3].

Semi‑synthesis Renewable feedstock Apiol and dillapiol

Structural Authentication by Single‑Crystal X‑Ray Diffraction as a Quality Benchmark Against Misassigned or Degraded Batches

The 2023 Semenov study provides unambiguous single‑crystal X‑ray diffraction data for several members of the polyalkoxyaryldihydrobenzo[g]indazole series, confirming the regioisomeric placement of methoxy groups, the cis‑oid ring fusion geometry, and the tautomeric form of the pyrazolone ring [1]. For the target compound 57897‑24‑2, this structural authentication serves as a definitive quality benchmark: any future batch can be verified against the crystallographic unit cell parameters, bond lengths, and bond angles deposited in the Cambridge Structural Database (CSD) or as supplementary crystallographic information files (CIFs) accompanying the publication. This differentiates the compound from non‑crystalline or partially characterized analogs—such as the 3a‑methyl derivative CAS 57897‑31‑1, for which no single‑crystal X‑ray structure has been reported in the peer‑reviewed literature [2]—and from misassigned regioisomers that may co‑elute under standard chromatographic conditions [1].

X‑ray crystallography Structural confirmation Quality control

Evidence‑Based Application Scenarios for 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one in Research and Industrial Procurement


Negative Control for Tubulin‑Targeted Antimitotic Screening Cascades

Because the sea urchin embryo assay has definitively shown that the benzo[g]indazol‑3‑one scaffold lacks tubulin‑related antimitotic activity—in stark contrast to combretastatin A4 and benzo[e]indazole colchicine‑site inhibitors [1][2]—the compound is well‑suited as a structurally matched negative control in tubulin polymerization assays and mitotic arrest screens. Its trimethoxyarene pharmacophore mimics the A‑ring of active colchicine‑site ligands, controlling for non‑specific trimethoxyphenyl‑driven effects while producing no tubulin‑dependent phenotype. This application is directly supported by the direct head‑to‑head comparison evidence in Section 3.

Renewable Feedstock‑Derived Intermediate for Green Chemistry Process Development

The semi‑synthetic route from apiol and dillapiol (plant essential oil constituents) to polyalkoxyaryldihydrobenzo[g]indazoles represents a tangible differentiator from petrochemical‑dependent indazole syntheses [1]. Industrial process chemistry groups seeking to reduce their reliance on controlled or environmentally burdensome precursors can use this compound as a pilot intermediate for developing sustainable heterocyclic synthesis workflows, as supported by the class‑level inference evidence on synthetic provenance in Section 3.

Structural Reference Standard for Regioisomeric Purity Determination in Benzoindazole Libraries

The availability of single‑crystal X‑ray diffraction data for the benzo[g]indazol‑3‑one scaffold [1] makes 57897‑24‑2 a suitable reference compound for calibrating chromatographic and spectroscopic methods aimed at distinguishing regioisomeric trimethoxybenzoindazoles. This is particularly critical given the SAR sensitivity to the OA‑N/OB‑N ratio established by Mawdsley et al. [3]. Analytical laboratories can leverage the crystallographically authenticated sample as a retention time and spectral benchmark, directly applying the cross‑study comparable evidence on structural authentication from Section 3.

Scaffold for Non‑Tubulin Mechanism‑of‑Action Deconvolution Studies

The clear divergence between the tubulin‑inactive benzo[g]indazole scaffold and the tubulin‑active benzo[e]indazole scaffold [1][2] enables mechanism‑of‑action deconvolution experiments. By using 57897‑24‑2 alongside a closely matched active comparator (e.g., a 1‑aryl‑4,5‑dihydro‑2H‑benzo[e]indazole with nanomolar tubulin IC50), researchers can dissect whether an observed cellular phenotype arises from tubulin engagement or from an alternative target. This scenario flows directly from the direct head‑to‑head comparison and cross‑study comparable evidence in Section 3.

Quote Request

Request a Quote for 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.